molecular formula C19H17ClFN5OS B11387854 N-(3-chlorophenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chlorophenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11387854
M. Wt: 417.9 g/mol
InChI Key: XMRWHMPIHPLRGP-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chloro and fluoro substituents in the phenyl rings enhances the compound’s reactivity and biological activity.

Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes involved in bacterial cell wall synthesis or DNA replication, leading to antimicrobial effects . In cancer cells, it may induce apoptosis by activating caspase pathways and upregulating pro-apoptotic proteins .

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds such as:

These compounds share similar structural features and biological activities but differ in their specific substituents and overall reactivity. The unique combination of chloro and fluoro substituents in N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H17ClFN5OS

Molecular Weight

417.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H17ClFN5OS/c1-2-15-23-24-19-26(15)25-16(11-6-8-13(21)9-7-11)17(28-19)18(27)22-14-5-3-4-12(20)10-14/h3-10,16-17,25H,2H2,1H3,(H,22,27)

InChI Key

XMRWHMPIHPLRGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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